Ethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Ethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Its structure includes a 4-chlorophenyl group at position 6, a methyl group at position 8, and an ethyl carboxylate moiety at position 7 (). The compound is synthesized via multi-step reactions involving chalcone derivatives, urea, and ethyl 2-cyano-3,3-bis(methylthio)acrylate under reflux conditions, followed by nucleophilic substitutions (). Characterization typically employs IR, NMR, and mass spectrometry ().
Properties
IUPAC Name |
ethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)8-9-24-17)15(14)11-4-6-12(18)7-5-11/h4-7,15H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIGFVDLGKTKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)CCS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS No. 300770-34-7) is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C17H17ClN2O3S
- Molecular Weight : 364.85 g/mol
- Structure : The compound features a pyrimidine ring fused with a thiazine moiety and an ethyl ester group.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains and shown to inhibit growth effectively.
A study involving related thiazine derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For example, a related compound was reported to inhibit cell proliferation in human tumor cell lines by modulating pathways associated with cell cycle regulation and apoptosis .
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. For instance:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit enzymes involved in nucleic acid synthesis or cellular metabolism.
- Gene Regulation : There is evidence that it can influence gene expression related to pluripotency and differentiation in stem cells by modulating transcription factors such as Oct3/4 .
Study on Anticancer Activity
In a notable study published in Molecules, researchers synthesized various derivatives of pyrimidine-thiazine compounds and tested their anticancer activity against several human cancer cell lines. The results indicated that certain modifications enhanced their potency significantly compared to the parent compound .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Parent Compound | A549 (Lung) | 25 |
| Derivative A | A549 | 10 |
| Derivative B | MCF7 (Breast) | 15 |
Antimicrobial Efficacy Study
Another study focused on the antimicrobial properties of thiazine derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined for various compounds:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Parent Compound | 32 | 64 |
| Derivative C | 16 | 32 |
| Derivative D | 8 | 16 |
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through multi-step reactions involving the condensation of appropriate starting materials followed by cyclization and functionalization. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Antimicrobial Activity
Research has indicated that derivatives of thiazine compounds exhibit significant antimicrobial properties. Ethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .
Anticancer Properties
The compound has demonstrated anticancer activity in several studies. It is believed to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro tests have shown effectiveness against multiple cancer cell lines, including those from breast and lung cancers. The structure-activity relationship suggests that modifications to the thiazine ring can enhance potency .
Anti-inflammatory Effects
this compound has also been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in animal models. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the chlorophenyl group is essential for enhancing antimicrobial and anticancer activities. Modifications at the methyl and carbonyl positions can also influence the overall efficacy and selectivity towards specific biological targets .
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazine derivatives against Staphylococcus aureus and Escherichia coli. Ethyl 6-(4-chlorophenyl)-8-methyl-4-oxo showed significant inhibition zones compared to control antibiotics like Ciprofloxacin .
- Anticancer Research : In vitro assays conducted on breast cancer cell lines demonstrated that this compound could reduce cell viability significantly at low micromolar concentrations. The mechanism was linked to apoptosis induction as confirmed by flow cytometry analysis .
- Anti-inflammatory Trials : Animal models treated with this compound exhibited reduced paw edema in carrageenan-induced inflammation tests. Histological examinations revealed decreased infiltration of inflammatory cells compared to untreated controls .
Comparison with Similar Compounds
Table 1: Halogen-Substituted Analogs
| Compound | Substituent (Position 6) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound (Chloro) | 4-Cl | 394.87 | Moderate electronegativity |
| Fluoro Analog | 4-F | 374.38 | Higher metabolic stability |
| Bromo Analog | 4-Br | 409.30 | Increased steric bulk |
Ester Group Modifications
The ethyl carboxylate group at position 7 can be replaced with other esters, altering solubility and reactivity:
- Methyl ester (Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate):
Molecular formula: C₁₆H₁₅ClN₂O₃S. The smaller methyl group reduces lipophilicity compared to ethyl (). - 2-Methoxyethyl ester (2-Methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate):
Molecular weight: 469.35 g/mol. The ether linkage enhances water solubility ().
Heterocycle Variations: Pyrimidooxazine vs. Pyrimidothiazine
Replacing the thiazine sulfur with oxygen yields pyrimidooxazine derivatives ():
- The methylthio group at position 8 acts as a leaving group, enabling nucleophilic substitutions ().
Table 2: Core Heterocycle Comparison
| Compound Type | Heteroatom (X) | Key Reactivity Features |
|---|---|---|
| Pyrimidothiazine (Target) | S | Higher lipophilicity; moderate H-bonding |
| Pyrimidooxazine (Analog) | O | Enhanced H-bonding; improved crystallinity |
Physicochemical and Spectral Properties
- Target Compound : IR spectra show characteristic C=O (1670–1750 cm⁻¹) and C-Cl (750 cm⁻¹) stretches. NMR signals for the 4-chlorophenyl group appear at δ 7.3–7.5 ppm (aromatic protons) ().
- Nitro-substituted Analog (Ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate): The nitro group introduces strong electron-withdrawing effects, shifting UV-Vis absorption maxima ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
